2-Methyloxazole-5-carboxamide

Catalog No.
S12373194
CAS No.
856788-30-2
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyloxazole-5-carboxamide

CAS Number

856788-30-2

Product Name

2-Methyloxazole-5-carboxamide

IUPAC Name

2-methyl-1,3-oxazole-5-carboxamide

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8)

InChI Key

XEFYPTQOROORRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C(=O)N

2-Methyloxazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing nitrogen and oxygen atoms. It belongs to the oxazole family, which is known for its diverse chemical properties and biological activities. The molecular formula of 2-Methyloxazole-5-carboxamide is C5H6N2O2C_5H_6N_2O_2, and it features a carboxamide functional group at the 5-position of the oxazole ring. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural attributes.

Typical of oxazole derivatives:

  • Oxidation: The compound can be oxidized to form corresponding oxazole derivatives, often utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles, commonly using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Both electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring, with halogens or alkyl groups being common substituents .

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the introduction of various functional groups that can modify its properties and biological activity.

Research indicates that 2-Methyloxazole-5-carboxamide exhibits significant biological activity. It has been studied for its potential role as an enzyme inhibitor and receptor ligand. The compound may interact with specific molecular targets, influencing pathways related to inflammation and other biological processes. Its mechanism of action likely involves modulation of enzyme activity or receptor interactions, making it a candidate for further pharmacological exploration .

The synthesis of 2-Methyloxazole-5-carboxamide can be achieved through several methods:

  • Cyclodehydration: This method typically involves the cyclodehydration of N,N′-diacylhydrazines using dehydrating agents like polyphosphoric acid or phosphorus oxychloride.
  • Lithiation: Selective lithiation techniques can be employed to introduce substituents at specific positions on the oxazole ring. For instance, alkyllithium reagents can facilitate the formation of lithiated intermediates that can be further reacted with electrophiles

    2-Methyloxazole-5-carboxamide finds applications across several fields:

    • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating inflammatory diseases and other conditions.
    • Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds and other organic materials.
    • Research: The compound is utilized in studies focusing on enzyme inhibition and receptor interactions, contributing to the understanding of biochemical pathways .

Interaction studies involving 2-Methyloxazole-5-carboxamide have revealed its potential as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is implicated in inflammatory responses. Such studies are crucial for elucidating the compound's pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 2-Methyloxazole-5-carboxamide, including:

Compound NameSimilarity Index
2-Methyloxazole-4-carboxamide0.87
N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide0.80
2-Methyl-oxazolidine-3-carboxamide0.71
4-Methyloxazole-5-carboxylic acid0.70
5-Methoxyoxazole-2-carboxylic acid0.61

Uniqueness

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.042927438 g/mol

Monoisotopic Mass

126.042927438 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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